molecular formula C12H15N3OS B2365464 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869951-29-1

5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2365464
CAS No.: 869951-29-1
M. Wt: 249.33
InChI Key: HCJIFWPUQZPORV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves several steps:

Industrial Production Methods

Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts and specific reaction conditions to enhance efficiency. Additionally, large-scale production may require the use of continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-5-10(9(2)6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJIFWPUQZPORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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